molecular formula C20H30O2 B129141 Palustric acid CAS No. 1945-53-5

Palustric acid

Cat. No. B129141
CAS RN: 1945-53-5
M. Wt: 302.5 g/mol
InChI Key: MLBYBBUZURKHAW-MISYRCLQSA-N
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Description

Palustric acid, as a specific compound, is not directly mentioned in the provided papers. However, the papers do discuss various compounds and reactions that are related to the general field of organic chemistry and natural product synthesis, which may be relevant to understanding the context in which palustric acid could be studied. For instance, the synthesis of complex organic molecules, such as triterpenes and alkaloids, is a common theme in these papers .

Synthesis Analysis

The synthesis of complex organic molecules is a recurring topic in the provided papers. For example, the paper titled "Triterpene constituents of Caltha palustris" discusses the elucidation of the structure of a new triterpene lactone, palustrolide, which is related to the synthesis of complex natural products . Another paper describes the synthesis of stereoisomeric dihydropalustramic acids, which are key intermediates in the structure elucidation of the alkaloid palustrin . Additionally, the paper "Studies toward the Synthesis of (+)-Palustrine: The First Asymmetric Synthesis of (-)-Methyl Palustramate" outlines a stereoselective synthesis that could be relevant to the synthesis of palustric acid or related compounds .

Molecular Structure Analysis

The molecular structure of natural products is a critical aspect of their analysis. The structure of palustrolide is determined based on physico-chemical studies, which is an example of how the molecular structure of complex molecules can be analyzed . Similarly, the assignment of the structure of palustrin and its derivatives is based on a series of degradation reactions and spectroscopic analysis, demonstrating the methodologies used in molecular structure determination .

Chemical Reactions Analysis

The papers provide insights into various chemical reactions that are used in the synthesis and analysis of organic compounds. For instance, the synthesis of dihydropalustramic acids involves a new route to α, α'-di-substituted piperidines and ring closure to the piperidine ring with stereospecific formation of the hydroxylated side chain . The degradation of palustrin to dihydropalustramic acid involves a sequence of reactions including catalytic hydrogenation, methylation, Hofmann degradation, and periodate cleavage .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of palustric acid, they do provide examples of how these properties can be analyzed for other compounds. For instance, the biosynthesis of cadmium sulfide nanoparticles by Rhodopseudomonas palustris involves the analysis of the absorbance peak and X-ray diffraction to confirm the formation of nanoparticles, which is indicative of the physical properties of the synthesized material . The study of polymeric palladium complexes also involves the characterization of the complexes' structures, which is related to their chemical properties .

Scientific Research Applications

1. Environmental and Ecological Studies

Palustric acid has been identified in various environmental and ecological studies. For instance, research on Mycobacterium palustre, a mycobacterium isolated from different environments, highlighted the presence of unique fatty acid profiles, including palustric acid, which aided in its identification and classification (Torkko et al., 2002). This highlights the role of palustric acid in microbiological research and its importance in understanding environmental microbiota.

2. Chemical Analysis and Extraction

Palustric acid has been a subject of interest in the study of chemical constituents of various plants. For example, research on Ledum palustre L.Var.Angustum E.Busch from acetoacetate showed the isolation and identification of different compounds, including palustric acid, providing insights into the chemical composition of this plant (Zhang De-zhi, 2007). Such studies are crucial for understanding the phytochemical properties of plants and their potential applications.

3. Catalytic and Industrial Applications

Research has also been conducted on the disproportionation of rosin, where palustric acid plays a role. For example, a study on the reaction pathway and kinetic model discrimination of rosin disproportionation on an industrial Pd/C catalyst involved palustric acid as one of the reactants. This study contributes to the understanding of the chemical processes and kinetics involved in industrial applications (Souto et al., 2011).

4. Pharmacological and Medical Research

Palustric acid is also studied in the context of pharmacological and medical research. The hypouricemic significance of Ledum palustre, which contains palustric acid, was reviewed for its potential role in treating conditions like gout and arthritis (Singh et al., 2021). This indicates the potential therapeutic applications of palustric acid in medicine.

5. Bioactive Compounds and Natural Products

Palustric acid has been a focus in the study of bioactive compounds and natural products. Research on the high-throughput screening for heartwood diterpenic acids in black pine included palustric acid as one of the significant compounds, indicating its importance in natural product chemistry and potential applications in pharmaceuticals (Ioannidis et al., 2019).

Future Directions

The future research directions for Palustric acid could involve further exploration of its potential therapeutic applications in human health, given its antioxidant, antibacterial, and cardiovascular properties . Additionally, more research is needed to understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYBBUZURKHAW-MISYRCLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(CC1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858759
Record name Palustric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palustric acid

CAS RN

1945-53-5
Record name Palustric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1945-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palustric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palustric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALUSTRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2QAG30V3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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